molecular formula C20H12N2O5 B11672280 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one

Cat. No.: B11672280
M. Wt: 360.3 g/mol
InChI Key: LWCLMKHZHMVEDX-ATVHPVEESA-N
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Description

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features a furan ring, an oxazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects . The furan and oxazole rings contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: Similar structure but with different substitution patterns.

    4-[5-(3-Aminophenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with an amino group.

    4-[5-(3-Methylphenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with a methyl group.

Uniqueness

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is unique due to its combination of a nitrophenyl group, a furan ring, and an oxazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the nitro group enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

(4Z)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H12N2O5/c23-20-17(21-19(27-20)13-5-2-1-3-6-13)12-16-9-10-18(26-16)14-7-4-8-15(11-14)22(24)25/h1-12H/b17-12-

InChI Key

LWCLMKHZHMVEDX-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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